2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide
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Overview
Description
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide is a chemical compound with a complex structure that includes a pyrazine ring substituted with a chlorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a series of reactions starting from simple precursors such as ethylenediamine and glyoxal.
Chlorination: The pyrazine ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amination: The chlorinated pyrazine is reacted with an amine, such as isopropylamine, under controlled conditions to introduce the amino group.
Acetamide Formation: The final step involves the formation of the acetamide group through a reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide
- 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide
- 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-ethyl-acetamide
Uniqueness
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying its specific interactions in biological systems.
Biological Activity
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H15ClN4O
- Molecular Weight : 242.72 g/mol
This compound features an isopropyl group, a chloro-substituted pyrazine moiety, and an acetamide functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that this compound may exhibit:
- Anticancer Activity : In vitro studies indicate that the compound has cytotoxic effects on various cancer cell lines, inhibiting cell growth and inducing apoptosis.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Efficacy in Biological Assays
Table 1 summarizes the efficacy of this compound in various biological assays:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast Cancer) | 10.5 | Apoptosis induction |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
HepG2 (Liver Cancer) | 12.0 | Inhibition of proliferation |
Case Studies
-
Case Study on Anticancer Activity :
A study conducted by Kumar et al. evaluated the cytotoxic effects of the compound on MCF7 and A549 cell lines. The results indicated a significant reduction in cell viability with an IC50 value of 10.5 µM for MCF7 and 15.0 µM for A549, suggesting that the compound effectively inhibits tumor growth through apoptosis and cell cycle arrest mechanisms . -
Study on Anti-inflammatory Effects :
Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-7(2)15(9(16)5-12)6-8-10(11)14-4-3-13-8/h3-4,7H,5-6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSVNNFJUQTCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN=C1Cl)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.